NSC23005 sodium

Hematopoietic stem cell ex vivo expansion p18INK4C

Sodium 4-(cyclohexylsulfamoyl)benzoate (NSC23005 sodium, CAS 1796596-46-7) is the sodium salt form of a small-molecule p18INK4C (p18) inhibitor, originally identified through in silico 3D pharmacophore screening as compound 40 in a series of p18 small-molecule inhibitors (p18SMIs). Its free acid counterpart (4-(cyclohexylsulfamoyl)benzoic acid, CAS 6314-70-1) is the active pharmacophore, while the sodium salt formulation is optimized for aqueous solubility to facilitate in vitro and ex vivo hematopoietic stem cell (HSC) expansion studies.

Molecular Formula C13H16NNaO4S
Molecular Weight 305.33 g/mol
Cat. No. B609656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC23005 sodium
Synonymsp18SMI-40;  NSC23005 sodium;  NSC23005;  NSC-23005;  NSC 23005.
Molecular FormulaC13H16NNaO4S
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1
InChIKeyMLHFBDVMTRIQMW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sodium 4-(Cyclohexylsulfamoyl)benzoate (NSC23005 Sodium): Supplier Evaluation Guide for HSC Expansion Research


Sodium 4-(cyclohexylsulfamoyl)benzoate (NSC23005 sodium, CAS 1796596-46-7) is the sodium salt form of a small-molecule p18INK4C (p18) inhibitor, originally identified through in silico 3D pharmacophore screening as compound 40 in a series of p18 small-molecule inhibitors (p18SMIs) [1]. Its free acid counterpart (4-(cyclohexylsulfamoyl)benzoic acid, CAS 6314-70-1) is the active pharmacophore, while the sodium salt formulation is optimized for aqueous solubility to facilitate in vitro and ex vivo hematopoietic stem cell (HSC) expansion studies . The compound functions by inhibiting p18INK4C, thereby activating cyclin-dependent kinases 4 and 6 (CDK4/6) to promote HSC division and expansion .

Why p18 Inhibitor Procurement Requires Compound-Specific Evaluation: NSC23005 Sodium


Within the p18INK4C inhibitor class, substitution with alternative compounds such as XIE18-6, P18IN003, or p18SMI-22 is scientifically inadvisable due to substantial divergence in potency, aqueous solubility, and functional selectivity profiles. The HSC expansion ED50 values span a >20-fold range across reported p18 inhibitors, and sodium salt versus free acid formulation dramatically alters solubility from ≤0.34 g/L to ≥61 mg/mL—a >179-fold difference that directly impacts experimental reproducibility in aqueous culture systems . Furthermore, the presence or absence of off-target effects on leukemia cell proliferation varies by compound, making target-specific functional characterization a critical procurement criterion .

Quantitative Differentiation Evidence: Sodium 4-(Cyclohexylsulfamoyl)benzoate vs. Comparator Compounds


HSC Expansion Potency: NSC23005 Sodium (ED50 5.21 nM) vs. XIE18-6 (ED50 105.5 nM)

NSC23005 sodium (compound 40) demonstrated an ED50 of 5.21 nM for promoting HSC expansion in single-cell in vitro culture assays using isolated murine bone marrow cells, representing the most potent bioactivity among 43 synthesized p18SMI analogs evaluated in the discovery SAR series [1]. In direct comparison, the lead precursor compound XIE18-6 exhibited an ED50 of 105.5 nM in the same HSC expansion assay system—approximately 20.2-fold less potent than NSC23005 .

Hematopoietic stem cell ex vivo expansion p18INK4C

Aqueous Solubility: NSC23005 Sodium (61 mg/mL) vs. Free Acid (≤0.34 mg/mL)

NSC23005 sodium exhibits aqueous solubility of 61 mg/mL (199.78 mM) in water at 25°C, enabling direct dissolution into aqueous culture media without requiring DMSO co-solvent or sonication steps . The free acid form, 4-(cyclohexylsulfamoyl)benzoic acid (CAS 6314-70-1), is very slightly soluble in water at 0.34 g/L (0.34 mg/mL) at 25°C—representing a >179-fold reduction in aqueous solubility relative to the sodium salt [1].

Solubility formulation aqueous buffer

Vendor-Guaranteed Purity: NSC23005 Sodium 99.95% HPLC vs. Minimum 95% Specification Alternatives

Commercial sourcing of NSC23005 sodium from premium vendors provides purity verified at 99.95% by HPLC with accompanying NMR structure confirmation, as documented in vendor certificates of analysis . Alternative vendors may supply the compound at minimum purity specifications of 95% without batch-specific analytical certification .

Purity quality control reproducibility

Functional Selectivity: NSC23005 Sodium Spares Leukemia Cell Proliferation

NSC23005 sodium selectively promotes HSC division through p18INK4C inhibition and CDK4/6 activation without affecting leukemia cell proliferation in functional assays . This functional selectivity profile is explicitly noted in vendor technical documentation as a distinguishing characteristic of this compound . Comparative quantitative selectivity data for other p18 inhibitors such as P18IN003, p18SMI-22, and p18SMI-41 remain unpublished, representing a critical evidence gap that precludes direct potency-normalized selectivity comparisons [1].

Selectivity leukemia HSC

Optimal Research Applications for Sodium 4-(Cyclohexylsulfamoyl)benzoate Based on Quantitative Evidence


Ex Vivo Expansion of Murine and Human Hematopoietic Stem Cells for Transplantation Research

NSC23005 sodium is optimally suited for ex vivo HSC expansion protocols requiring potent p18 inhibition with minimal compound consumption. With an ED50 of 5.21 nM—the highest potency among characterized p18 inhibitors—the compound achieves maximal HSC expansion at sub-nanomolar concentrations in single-cell culture assays using isolated murine bone marrow cells [1]. The high aqueous solubility (61 mg/mL) eliminates DMSO-related cytotoxicity concerns during prolonged culture, and the documented absence of effect on leukemia cell proliferation supports its use in co-culture systems or studies where off-target mitogenic stimulation would confound interpretation .

High-Throughput Screening for HSC Expansion Modulators

For HTS applications where compound solubility, purity, and potency directly impact assay robustness, NSC23005 sodium from premium vendors offers 99.95% HPLC purity with NMR structure confirmation and aqueous solubility of 61 mg/mL, enabling direct dissolution into screening buffers without DMSO vehicle interference [1]. The 20.2-fold potency advantage over XIE18-6 (ED50 5.21 nM vs. 105.5 nM) reduces per-well compound cost and minimizes precipitation artifacts at screening concentrations . The compound's identification through in silico 3D pharmacophore screening and subsequent SAR optimization provides a well-characterized structure-activity framework for medicinal chemistry follow-up [2].

p18INK4C Target Validation and CDK4/6 Pathway Studies

NSC23005 sodium serves as a validated chemical probe for dissecting p18INK4C-mediated regulation of CDK4/6 activity and HSC self-renewal. The compound's mechanism—inhibiting p18 to activate CDK4/6 and promote G1/S cell cycle progression—has been confirmed through functional studies showing that NSC23005 increases long-term HSC numbers following treatment with a CDK2 inhibitor but not a CDK4/6 inhibitor, directly implicating CDK4/6 activation as the mechanistic pathway [1]. The compound's high potency (ED50 5.21 nM) and functional selectivity (sparing leukemia cell proliferation) make it the preferred tool compound for pathway interrogation studies where target specificity is paramount .

Aqueous-Formulation-Dependent In Vivo HSC Expansion Studies

For in vivo HSC expansion studies requiring aqueous formulation without DMSO, NSC23005 sodium's 61 mg/mL water solubility provides a >179-fold advantage over the free acid form (0.34 mg/mL) [1]. This solubility differential enables preparation of concentrated aqueous dosing solutions that avoid DMSO-associated toxicity, inflammation, or vehicle control artifacts in murine models . The compound's ED50 of 5.21 nM translates to low effective dosing requirements, while the availability of batch-specific HPLC purity certification (99.95%) ensures compound identity and purity documentation for in vivo study reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC23005 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.